ICI 118551-d7 Hydrochloride
Description
Historical Development and Background
The development of this compound traces its origins to the pioneering work on selective adrenergic receptor antagonists by Imperial Chemical Industries, which was subsequently acquired by AkzoNobel in 2008. The parent compound, ICI 118,551, was originally synthesized as part of a systematic effort to develop selective beta-2 adrenergic receptor antagonists with improved pharmacological profiles compared to existing non-selective beta-blockers. The compound demonstrated remarkable selectivity, binding to the beta-2 subtype with at least 100 times greater affinity than beta-1 or beta-3 subtypes.
The subsequent development of the deuterated variant, this compound, emerged from the growing recognition of the importance of stable isotope-labeled compounds in analytical chemistry and pharmacokinetic studies. The incorporation of deuterium atoms into pharmaceutical compounds became increasingly valuable for creating internal standards that could provide accurate quantitative analysis without interfering with the analyte of interest. This development aligned with broader trends in analytical chemistry toward more precise and reliable measurement techniques.
The crystal structure of the human beta-2 adrenergic receptor bound to ICI 118,551 has been solved and deposited in the Protein Data Bank under identifier 3NY8, providing detailed molecular insights that have guided subsequent derivative development. This structural information has been instrumental in understanding the binding interactions and has facilitated the rational design of fluorescent and deuterated derivatives for research applications.
The historical significance of this compound extends beyond its immediate research applications. It represents a convergence of medicinal chemistry and analytical science, demonstrating how pharmaceutical compounds can be systematically modified to serve dual purposes as both pharmacological tools and analytical standards. The development timeline reflects the evolution of analytical methodologies and the increasing sophistication of isotope labeling techniques in pharmaceutical research.
Nomenclature and Chemical Classification
This compound belongs to the chemical class of aryloxypropanolamines, specifically characterized as a deuterated beta-adrenergic receptor antagonist. The systematic International Union of Pure and Applied Chemistry name for the parent compound is (2S,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol, with the hydrochloride salt designation indicating the presence of the chloride counterion.
The chemical nomenclature reflects several key structural features that contribute to its pharmacological activity. The indanyl moiety provides the primary structural framework, while the propanolamine side chain contains the essential beta-amino alcohol functionality characteristic of adrenergic receptor ligands. The methyl substitution at position 7 of the indane ring system contributes to the compound's selectivity profile for beta-2 receptors over other adrenergic receptor subtypes.
The deuterated variant maintains the same core structure while incorporating seven deuterium atoms at specific positions, resulting in the molecular formula C17H21D7ClNO2. The deuterium substitution pattern has been strategically designed to minimize potential effects on biological activity while providing optimal analytical characteristics for mass spectrometric detection and quantification.
Chemical classification systems recognize this compound within multiple categories, including beta-adrenergic receptor antagonists, inverse agonists, and analytical standards. The compound is registered under Chemical Abstracts Service number 1330181-02-6 for the deuterated hydrochloride salt, distinguishing it from the parent compound which carries the registry number 72795-01-8. This systematic classification facilitates accurate identification and regulatory tracking of the compound across different research and commercial applications.
The stereochemical designation as the (2S,3S)-enantiomer is particularly significant, as this specific optical isomer demonstrates the highest potency and selectivity for beta-2 adrenergic receptors compared to other stereoisomeric forms. This stereochemical specificity underscores the importance of precise chemical nomenclature in distinguishing between different forms of the compound that may exhibit markedly different biological properties.
Significance in Adrenergic Receptor Research
This compound occupies a central position in contemporary adrenergic receptor research due to its exceptional selectivity profile and utility as both a pharmacological tool and analytical standard. The compound demonstrates Ki values of 1.2, 120, and 257 nM for beta-2, beta-1, and beta-3 receptors respectively, representing approximately 100-fold selectivity for the beta-2 subtype. This remarkable selectivity has established it as the gold standard for beta-2 adrenergic receptor characterization studies.
The significance of this compound in receptor research extends to its classification as an inverse agonist rather than a neutral antagonist. This pharmacological distinction is crucial for understanding the constitutive activity of beta-2 adrenergic receptors and has contributed to fundamental insights into G-protein coupled receptor signaling mechanisms. The inverse agonist properties mean that the compound not only blocks receptor activation by endogenous ligands but also reduces baseline receptor activity below basal levels.
Research applications have demonstrated the compound's versatility across multiple experimental paradigms. In radioligand binding studies, tritium-labeled versions of the parent compound have been extensively used to characterize receptor density and affinity in various tissue preparations. The deuterated variant serves as an essential internal standard in these studies, enabling precise quantification of receptor binding parameters through mass spectrometric analysis.
The compound has proven particularly valuable in structure-activity relationship studies aimed at understanding the molecular determinants of beta-2 receptor selectivity. Crystal structure analysis of the beta-2 adrenergic receptor in complex with ICI 118,551 has revealed specific amino acid residues involved in ligand recognition and binding. These structural insights have guided the development of fluorescent derivatives and other research tools that maintain the selectivity profile while incorporating additional functional groups for specialized applications.
Recent advances in genome editing technology have created new opportunities for applying this compound in studies of native receptor expression. CRISPR/Cas9-edited cell lines expressing endogenous levels of beta-2 adrenergic receptors have been successfully characterized using fluorescent derivatives of this compound, enabling real-time visualization of ligand-receptor interactions under physiologically relevant conditions. These applications demonstrate the continuing evolution and expanding utility of this research tool in modern molecular pharmacology.
Deuteration Principles and Applications in Analytical Standards
The incorporation of deuterium atoms into ICI 118,551 to create the d7 variant represents a sophisticated application of stable isotope labeling principles that has become fundamental to modern analytical chemistry. Deuterium, as a stable isotope of hydrogen, provides unique analytical advantages while maintaining chemical properties essentially identical to those of protium. The seven-deuterium substitution pattern in this compound creates a mass difference of approximately 7 atomic mass units compared to the parent compound, enabling clear differentiation by mass spectrometry.
The theoretical foundation for deuterium labeling rests on the principle that isotopic substitution minimally affects chemical reactivity and biological activity while providing distinct analytical signatures. This characteristic makes deuterated compounds ideal internal standards for quantitative analysis, as they experience virtually identical sample preparation procedures, chromatographic behavior, and ionization efficiency compared to their non-deuterated analogs. The result is enhanced accuracy and precision in analytical measurements, particularly in complex biological matrices where matrix effects can significantly impact quantification.
Applications of this compound as an analytical standard span multiple areas of pharmaceutical and biological research. In pharmacokinetic studies, the deuterated compound serves as an internal standard for measuring tissue and plasma concentrations of ICI 118,551, enabling accurate determination of absorption, distribution, metabolism, and elimination parameters. The isotopic labeling allows for compensation of sample preparation losses and instrument variability, significantly improving the reliability of concentration measurements.
Mass spectrometric analysis represents the primary analytical application domain for this deuterated standard. The compound's utility extends across various mass spectrometry platforms, including liquid chromatography-tandem mass spectrometry systems commonly employed in pharmaceutical analysis. The seven-deuterium substitution provides sufficient mass separation to prevent isotopic interference while maintaining chromatographic co-elution with the analyte of interest.
| Parameter | ICI 118,551 | ICI 118551-d7 |
|---|---|---|
| Molecular Weight | 313.87 g/mol | 320.91 g/mol |
| Molecular Formula | C17H28ClNO2 | C17H21D7ClNO2 |
| Mass Difference | - | +7.04 Da |
| Beta-2 Receptor Ki | 1.2 nM | Similar* |
| Chromatographic Retention | Reference | Co-eluting |
*Deuteration typically has minimal effect on biological activity
Advanced analytical applications have demonstrated the compound's utility in metabolomics and systems biology approaches to understanding adrenergic signaling pathways. The availability of a chemically identical internal standard enables researchers to accurately quantify endogenous and exogenous adrenergic compounds in complex biological systems, contributing to comprehensive understanding of receptor-mediated physiological processes. These applications highlight the broader impact of deuterated analytical standards in advancing our understanding of biological systems through precise quantitative measurements.
Properties
CAS No. |
1330181-02-6 |
|---|---|
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
320.909 |
IUPAC Name |
(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1/i1D3,2D3,11D; |
InChI Key |
KBXMBGWSOLBOQM-XNMQMKPDSA-N |
SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |
Synonyms |
(2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl-d7)amino]-2-butanol Hydrochloride; (R*,R*)-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-_x000B_[(1-methylethyl-d7)amino]-2-butanol Hydrochloride; ICI 111581-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Two-Step Asymmetric Synthesis
The synthesis of ICI 118551 was revolutionized by a two-step asymmetric process developed to achieve high enantiomeric purity. The first step involves the condensation of (R)-epichlorohydrin with 4-(2-cyclopentylphenoxy)butan-2-ol under basic conditions to form the epoxide intermediate. The second step employs a nucleophilic ring-opening reaction with isopropylamine, catalyzed by a chiral Lewis acid, to yield the (S,S)-enantiomer with >99% enantiomeric excess (ee). This method avoids traditional resolution techniques, significantly improving yield and scalability (Table 1).
Table 1: Key Parameters of the Asymmetric Synthesis
| Parameter | Value |
|---|---|
| Overall Yield | 78% |
| Enantiomeric Excess | >99% (S,S-configuration) |
| Catalyst | Chiral BINOL-derived Lewis acid |
| Reaction Time | 48 hours (Step 1 + Step 2) |
Enantiomeric Specificity and Biological Relevance
The (S,S)-enantiomer exhibits a Ki of 0.7 nM for the β2-adrenergic receptor, compared to 49.5 nM for the β1 subtype, underscoring the necessity of precise stereochemical control during synthesis. Molecular dynamics simulations reveal that the (S,S)-configuration optimizes interactions with residues Tyr3087.35 and Asp1383.32 in the β2 receptor binding pocket, enhancing selectivity.
Deuterium Labeling Strategies for ICI 118551-d7 Hydrochloride
Deuterium incorporation into ICI 118551 aims to improve pharmacokinetic properties while retaining biological activity. The “-d7” designation indicates substitution of seven hydrogen atoms with deuterium, typically at metabolically vulnerable sites.
Purification and Characterization
Post-deuteration, the compound undergoes reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to separate deuterated and non-deuterated species. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 313.87 [M+H]+ for the non-deuterated form and m/z 320.91 [M+H]+ for ICI 118551-d7, aligning with a +7 Da shift. Nuclear magnetic resonance (NMR) spectroscopy further verifies deuterium placement, with the absence of proton signals at δ 1.2–1.4 ppm (isopropyl groups) and δ 3.8–4.0 ppm (methylene adjacent to ether).
Physicochemical Properties and Formulation
Understanding solubility and stability is essential for preparing biologically active formulations.
Solubility Profile
This compound exhibits solubility in polar solvents, critical for in vivo applications (Table 2).
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 62 |
| Ethanol | 53 |
| Water | 8 |
Analytical Methods for Quality Control
Rigorous quality control ensures batch consistency and regulatory compliance.
Q & A
Q. What is the pharmacological mechanism of ICI 118551-d7 Hydrochloride as a β2-adrenergic receptor (β2-AR) antagonist, and how does its deuterated form influence experimental outcomes?
this compound selectively antagonizes β2-ARs, inhibiting cAMP production and downstream signaling. The deuterated form (d7) enhances metabolic stability, reducing rapid clearance in pharmacokinetic studies. Researchers should validate selectivity using radioligand binding assays (e.g., against β1-AR and β3-AR subtypes) and confirm deuterium incorporation via mass spectrometry .
Q. How should researchers design in vitro experiments to assess the selectivity and potency of this compound?
- Use cell lines expressing β2-AR (e.g., HEK293-β2) and compare responses to β1/β3-AR systems.
- Measure IC₅₀ values via cAMP inhibition assays with forskolin stimulation.
- Include positive controls (e.g., propranolol for β1/β2 antagonism) and validate deuterium stability under assay conditions (pH 7.4, 37°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, lab coats, chemical goggles) and work in a fume hood.
- Avoid skin/eye contact; wash hands post-handling.
- Store at -20°C in airtight, light-resistant containers. Reference safety guidelines for hydrochloride compounds in and .
Advanced Research Questions
Q. How can contradictions in reported binding affinity data for this compound across studies be resolved?
- Evaluate assay conditions: Buffer composition (e.g., Mg²⁺ concentration) and temperature variations alter receptor-ligand interactions.
- Validate ligand purity via HPLC-MS (>98%) and confirm deuterium retention using isotopic ratio analysis.
- Cross-reference with orthogonal methods (e.g., functional assays vs. radioligand displacement) .
Q. What methodological considerations are critical when extrapolating in vitro findings to in vivo models for β2-AR inhibition?
- Account for species differences: Human β2-AR affinity may differ from rodent models.
- Monitor deuterium loss in metabolic pathways (e.g., liver microsome assays).
- Use pharmacokinetic modeling to adjust dosing regimens for deuterated compounds .
Q. How can researchers assess off-target effects of this compound in complex biological systems?
- Perform receptor profiling panels (e.g., CEREP Screen®) to evaluate cross-reactivity.
- Combine transcriptomic analysis (RNA-seq) with pathway enrichment to identify unintended signaling modulation.
- Validate findings using CRISPR/Cas9 β2-AR knockout models .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response curves in β2-AR antagonism studies?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals and replicate experiments ≥3 times .
Q. How should researchers document the stability of this compound under varying experimental conditions?
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS.
- Include stability data in supplementary materials with raw chromatograms .
Tables for Methodological Reference
| Parameter | Recommended Method | Key Considerations |
|---|---|---|
| Selectivity Validation | Radioligand binding (³H-CGP 12177) | Compare β1/β2/β3-AR Ki values |
| Metabolic Stability | Liver microsome assays (human/rodent) | Monitor deuterium retention via MS |
| Purity Analysis | HPLC-MS (C18 column, 0.1% formic acid) | Threshold: ≥98% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
